molecular formula C11H12F3N3 B6267676 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine CAS No. 1478872-37-5

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B6267676
CAS No.: 1478872-37-5
M. Wt: 243.2
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Description

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is a synthetic organic compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

The synthesis of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-nitrobenzotrifluoride and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon (Pd/C).

    Synthetic Route:

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine can be compared with other similar compounds, such as:

    1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine:

    1-(propan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-amine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior and uses.

The presence of the trifluoromethyl and isopropyl groups in this compound makes it unique and valuable for specific applications in research and industry.

Properties

CAS No.

1478872-37-5

Molecular Formula

C11H12F3N3

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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